molecular formula C26H22N6O4 B11636182 6-{(E)-[2-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid

6-{(E)-[2-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid

Cat. No.: B11636182
M. Wt: 482.5 g/mol
InChI Key: QDIGNAWMDCLKEJ-MZJWZYIUSA-N
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Description

6-[(E)-(2-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-2,3-DIMETHOXYBENZOIC ACID is a complex organic compound that features a triazinoindole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-(2-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-2,3-DIMETHOXYBENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazinoindole core: This can be achieved through a series of cyclization reactions involving hydrazine derivatives and indole precursors.

    Benzylation: Introduction of the benzyl group is usually done via a nucleophilic substitution reaction.

    Methoxylation: The dimethoxybenzoic acid moiety is introduced through esterification or direct methoxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-(2-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-2,3-DIMETHOXYBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazinoindole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

6-[(E)-(2-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-2,3-DIMETHOXYBENZOIC ACID has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Research: It is used in studies related to enzyme inhibition and protein binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 6-[(E)-(2-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-2,3-DIMETHOXYBENZOIC ACID involves its interaction with molecular targets such as DNA and proteins. The triazinoindole core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and biological activities.

    Triazine Derivatives: Compounds such as melamine and cyanuric acid have similar triazine cores but differ in their functional groups and applications.

Uniqueness

6-[(E)-(2-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-2,3-DIMETHOXYBENZOIC ACID is unique due to its combination of a triazinoindole core with a benzyl group and dimethoxybenzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C26H22N6O4

Molecular Weight

482.5 g/mol

IUPAC Name

6-[(E)-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid

InChI

InChI=1S/C26H22N6O4/c1-35-20-13-12-17(21(25(33)34)23(20)36-2)14-27-30-26-28-24-22(29-31-26)18-10-6-7-11-19(18)32(24)15-16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,33,34)(H,28,30,31)/b27-14+

InChI Key

QDIGNAWMDCLKEJ-MZJWZYIUSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2)C(=O)O)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2)C(=O)O)OC

Origin of Product

United States

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